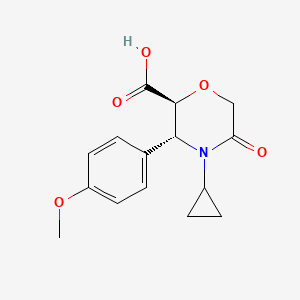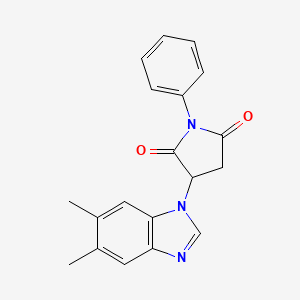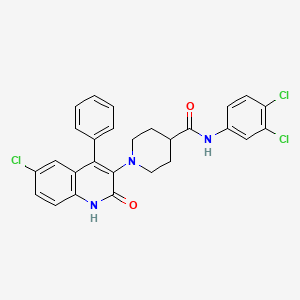![molecular formula C23H20N4O3 B10863978 Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate CAS No. 884058-06-4](/img/structure/B10863978.png)
Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties. The unique structure of this compound, which includes a pyrano[2,3-c]pyrazole core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate typically involves a multi-component reaction. One common method involves the condensation of hydrazine hydrate, ethyl acetoacetate, arylaldehydes, and malononitrile in the presence of a catalyst. For instance, a reusable weakly basic ionic liquid, 1,8-diazabicyclo[5.4.0]undec-7-en-8-ium acetate, can be used as a catalyst under solvent-free conditions at room temperature . This method offers advantages such as good yields, short reaction times, and a simple work-up procedure.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.
科学研究应用
Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s antimicrobial and antiviral properties make it a candidate for studying biological pathways and mechanisms.
Medicine: Its antitumor activity is of particular interest in cancer research.
Industry: The compound’s unique structure and reactivity make it useful in developing new materials and pharmaceuticals.
作用机制
The mechanism of action of Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate involves its interaction with biological targets. The cyano group and pyrano[2,3-c]pyrazole core play crucial roles in its biological activity. The compound can interact with nucleophilic centers in tumor cells, leading to inhibition of cell growth and proliferation . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways.
相似化合物的比较
Similar Compounds
Methyl-6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate: This compound has similar antimicrobial and antitumor properties.
Methyl-6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate: Known for its high antiproliferative activity.
Uniqueness
Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is unique due to its specific substitution pattern on the pyrano[2,3-c]pyrazole core. The presence of the 2,4-dimethylphenyl group and the benzoate ester enhances its biological activity and makes it a valuable compound for further research and development.
属性
CAS 编号 |
884058-06-4 |
|---|---|
分子式 |
C23H20N4O3 |
分子量 |
400.4 g/mol |
IUPAC 名称 |
methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate |
InChI |
InChI=1S/C23H20N4O3/c1-12-4-9-16(13(2)10-12)20-19-18(14-5-7-15(8-6-14)23(28)29-3)17(11-24)21(25)30-22(19)27-26-20/h4-10,18H,25H2,1-3H3,(H,26,27) |
InChI 键 |
UJJUYFIOHUZSAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl 5-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]isophthalate](/img/structure/B10863918.png)
![3-(2-chlorophenyl)-2-{[(1,1-dioxidotetrahydrothiophen-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B10863919.png)

![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-butyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10863929.png)
![2-chloro-5-[3-(2-hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10863943.png)


![2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide](/img/structure/B10863954.png)

![12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10863963.png)
![N-[1-(propan-2-yl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B10863965.png)
![8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863975.png)
![2-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylethanamine](/img/structure/B10863988.png)

